molecular formula C13H13ClFN3O B213538 4-chloro-1-ethyl-N-(2-fluorobenzyl)-1H-pyrazole-5-carboxamide

4-chloro-1-ethyl-N-(2-fluorobenzyl)-1H-pyrazole-5-carboxamide

货号 B213538
分子量: 281.71 g/mol
InChI 键: AZRMJNMTTCKHIL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-chloro-1-ethyl-N-(2-fluorobenzyl)-1H-pyrazole-5-carboxamide, also known as ABT-199 or Venetoclax, is a small molecule inhibitor that targets B-cell lymphoma-2 (BCL-2) protein. BCL-2 is an anti-apoptotic protein that plays a crucial role in the survival of cancer cells. Venetoclax has shown promising results in the treatment of various hematological malignancies, including chronic lymphocytic leukemia (CLL) and acute myeloid leukemia (AML).

作用机制

Venetoclax selectively binds to BCL-2 protein and inhibits its anti-apoptotic function. This leads to the activation of the intrinsic apoptotic pathway, which ultimately results in the death of cancer cells. Venetoclax has a high affinity for BCL-2 protein, but it does not bind to other anti-apoptotic proteins such as BCL-XL and MCL-1.
Biochemical and physiological effects:
Venetoclax has been shown to induce apoptosis in cancer cells, but it does not affect normal cells. This is because normal cells have a lower dependence on BCL-2 protein for survival compared to cancer cells. Venetoclax has also been shown to sensitize cancer cells to other anti-cancer agents, such as chemotherapy and radiation therapy.

实验室实验的优点和局限性

Venetoclax has several advantages for laboratory experiments. It has a high specificity for BCL-2 protein and does not affect other anti-apoptotic proteins, which allows for the selective targeting of cancer cells. Venetoclax has also been shown to have a favorable safety profile in clinical trials. However, Venetoclax has limitations in laboratory experiments, such as the development of resistance in cancer cells and the potential for off-target effects.

未来方向

There are several future directions for the development of Venetoclax. One direction is the exploration of combination therapies with other anti-cancer agents to improve response rates and overcome resistance. Another direction is the investigation of Venetoclax in other hematological malignancies, such as multiple myeloma and non-Hodgkin lymphoma. Additionally, the development of biomarkers to predict response to Venetoclax and the identification of potential mechanisms of resistance are also important future directions.

合成方法

The synthesis of Venetoclax involves several steps, starting from commercially available starting materials. The key step involves the reaction of 4-chloro-N-(2-fluorobenzyl)-1H-pyrazole-5-carboxamide with ethyl magnesium bromide to form the corresponding Grignard reagent. The Grignard reagent is then reacted with 4-bromo-2-fluorobenzene to form the intermediate, which is subsequently treated with trifluoroacetic acid to obtain Venetoclax.

科学研究应用

Venetoclax has been extensively studied in preclinical and clinical studies for the treatment of various hematological malignancies. In CLL, Venetoclax has shown high response rates, particularly in patients with high-risk genetic features. In AML, Venetoclax in combination with hypomethylating agents has shown promising results in elderly patients who are not eligible for intensive chemotherapy.

属性

分子式

C13H13ClFN3O

分子量

281.71 g/mol

IUPAC 名称

4-chloro-2-ethyl-N-[(2-fluorophenyl)methyl]pyrazole-3-carboxamide

InChI

InChI=1S/C13H13ClFN3O/c1-2-18-12(10(14)8-17-18)13(19)16-7-9-5-3-4-6-11(9)15/h3-6,8H,2,7H2,1H3,(H,16,19)

InChI 键

AZRMJNMTTCKHIL-UHFFFAOYSA-N

SMILES

CCN1C(=C(C=N1)Cl)C(=O)NCC2=CC=CC=C2F

规范 SMILES

CCN1C(=C(C=N1)Cl)C(=O)NCC2=CC=CC=C2F

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。